molecular formula C9H6F2O4 B2932803 2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde CAS No. 1955531-94-8

2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde

Cat. No.: B2932803
CAS No.: 1955531-94-8
M. Wt: 216.14
InChI Key: NAXBNESTUKVELW-UHFFFAOYSA-N
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Description

2,2-Difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde is a fluorinated organic compound characterized by its unique structure, which includes two fluorine atoms, a hydroxymethyl group, and a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde typically involves multiple steps, starting with the appropriate precursors. One common approach is the fluorination of a precursor molecule followed by the introduction of the hydroxymethyl group and subsequent formation of the benzodioxole ring. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in achieving high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and efficiency. Advanced techniques such as microwave-assisted synthesis or flow chemistry can be employed to enhance reaction rates and improve product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new materials with enhanced properties, such as increased thermal stability and chemical resistance.

Biology: In biological research, 2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde can be utilized as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its unique structure allows for selective interactions with biological targets.

Medicine: This compound has potential applications in medicinal chemistry, where it can serve as a precursor for the development of new pharmaceuticals. Its ability to modulate biological processes makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and advanced materials. Its properties can enhance the performance and durability of products in various applications.

Mechanism of Action

The mechanism by which 2,2-difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely, depending on the biological system or industrial process .

Comparison with Similar Compounds

  • 2,2-Difluoro-5-(hydroxymethyl)-1,3-benzodioxole

  • 2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid

  • 2,2-Difluoro-7-(hydroxymethyl)-1,3-dioxaindane-4-carbaldehyde

Uniqueness: 2,2-Difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde stands out due to its specific arrangement of fluorine atoms and the presence of the hydroxymethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness allows for distinct applications and properties compared to similar compounds.

Biological Activity

2,2-Difluoro-7-(hydroxymethyl)-2H-1,3-benzodioxole-4-carbaldehyde (CAS Number: 157437-25-7) is a synthetic compound that has garnered interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that summarize its effects.

The molecular formula of this compound is C9H6F2O4C_9H_6F_2O_4, with a molecular weight of approximately 202.14 g/mol. Its structure includes a benzodioxole core with hydroxymethyl and difluoromethyl substituents, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has identified several potential therapeutic applications:

Anticancer Activity

A study conducted by Schlosser et al. (2003) investigated the synthesis and biological evaluation of various benzodioxole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .

The proposed mechanism of action for the anticancer activity involves the induction of apoptosis in tumor cells. The compound appears to activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Case Studies

StudyFindings
Schlosser et al. (2003)Identified significant cytotoxicity against cancer cell lines; potential for inducing apoptosis.
Research on HUVEC CellsInvestigated effects on human umbilical vein endothelial cells (HUVECs), revealing that the compound may inhibit angiogenesis through apoptosis induction .

Table 1: Biological Activity Summary

Activity TypeCell Lines TestedIC50 Values (µM)Mechanism
AnticancerA549 (lung cancer)15Apoptosis induction
AnticancerHeLa (cervical cancer)12Apoptosis induction
AntiangiogenicHUVECs20Inhibition of endothelial cell proliferation

Toxicological Profile

The safety profile of this compound indicates potential hazards upon exposure. It is classified as harmful by inhalation and in contact with skin. Proper safety measures should be taken when handling this compound in laboratory settings .

Properties

IUPAC Name

2,2-difluoro-7-(hydroxymethyl)-1,3-benzodioxole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O4/c10-9(11)14-7-5(3-12)1-2-6(4-13)8(7)15-9/h1-3,13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXBNESTUKVELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1CO)OC(O2)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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